molecular formula C13H10S3 B8621925 5-(4-Phenyl-1,3-butadienyl)-1,2-dithiol-3-thione CAS No. 112738-98-4

5-(4-Phenyl-1,3-butadienyl)-1,2-dithiol-3-thione

Cat. No. B8621925
M. Wt: 262.4 g/mol
InChI Key: IYWBUHTYEIHJMP-UHFFFAOYSA-N
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Patent
US04760078

Procedure details

To 40 ml of methanol, 600 mg (24 milligrams atom) of magnesium metal was added, and the mixture was heated to reflux for 1 hour to dissolve the magnesium metal. While cooling the mixture in ice water, 1.4 g (10 milli moles) of cinnamaldehyde, and then 1.56 g (10 milli moles) of 5-methyl-1,2-dithiol-3-thione were added to the mixture and the mixture was stirred for 1 hour at the same temperature. Separated crystals were recovered by filtration, and were added to 300 ml of ethyl acetate. Insolubles were removed by filtration, and the mother liquor was washed with water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained crude crystals were recrystallized from benzene-ethanol to obtain dark red crystals of
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH:2](=O)[CH:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:12][C:13]1[S:17][S:16][C:15](=[S:18])[CH:14]=1>CO>[C:5]1([CH:4]=[CH:3][CH:2]=[CH:12][C:13]2[S:17][S:16][C:15](=[S:18])[CH:14]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
1.56 g
Type
reactant
Smiles
CC1=CC(SS1)=S
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
600 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Separated crystals
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
ADDITION
Type
ADDITION
Details
were added to 300 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
Insolubles were removed by filtration
WASH
Type
WASH
Details
the mother liquor was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from benzene-ethanol
CUSTOM
Type
CUSTOM
Details
to obtain dark red crystals of

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C=CC=CC1=CC(SS1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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